molecular formula C20H29NOS2 B14418503 2,6-Di-tert-butyl-4-{2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-yl}phenol CAS No. 84217-68-5

2,6-Di-tert-butyl-4-{2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-yl}phenol

Cat. No.: B14418503
CAS No.: 84217-68-5
M. Wt: 363.6 g/mol
InChI Key: DLMYJKNNAWQHIQ-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-{2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-yl}phenol is an organic compound known for its antioxidant properties. It is a derivative of phenol, substituted with tert-butyl groups and a thiazole ring. This compound is used in various industrial applications, particularly as an antioxidant to prevent the degradation of materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di-tert-butyl-4-{2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-yl}phenol typically involves the Friedel-Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide . The reaction conditions include:

    Temperature: Typically around 393 K.

    Catalyst: Aluminum phenoxide.

    Solvent: Toluene is often used as the solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactants: Phenol and isobutene.

    Conditions: Controlled temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Di-tert-butyl-4-{2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-yl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The tert-butyl groups can be substituted with other alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

    Substitution: Alkyl halides are commonly used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Various alkyl-substituted phenols.

Scientific Research Applications

2,6-Di-tert-butyl-4-{2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-yl}phenol has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. It works by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Di-tert-butyl-4-{2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-yl}phenol is unique due to its thiazole ring, which enhances its antioxidant properties and makes it more effective in certain applications compared to other similar compounds.

Properties

CAS No.

84217-68-5

Molecular Formula

C20H29NOS2

Molecular Weight

363.6 g/mol

IUPAC Name

2,6-ditert-butyl-4-(2-propan-2-ylsulfanyl-1,3-thiazol-4-yl)phenol

InChI

InChI=1S/C20H29NOS2/c1-12(2)24-18-21-16(11-23-18)13-9-14(19(3,4)5)17(22)15(10-13)20(6,7)8/h9-12,22H,1-8H3

InChI Key

DLMYJKNNAWQHIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NC(=CS1)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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